N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole moiety, a 4-benzoyl substituent, and a 3-(dimethylamino)propyl chain. The compound’s hydrochloride salt form enhances its solubility, a common strategy in pharmaceutical chemistry to improve bioavailability. Structurally, the benzo[d]thiazole group may contribute to π-π interactions or enzyme targeting, while the dimethylamino propyl side chain likely influences pharmacokinetic properties such as membrane permeability and solubility .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-benzoyl-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S.ClH/c1-28(2)17-8-18-29(26-27-22-11-6-7-12-23(22)32-26)25(31)21-15-13-20(14-16-21)24(30)19-9-4-3-5-10-19;/h3-7,9-16H,8,17-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINNCKNSDPDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation in Alkylation
The use of diatomaceous earth enhances reaction efficiency by providing a high-surface-area catalyst, reducing side reactions. Alternative solvents (e.g., toluene, dioxane) and bases (triethylamine) improve yields to >90% under reflux.
Spectral Validation
- IR Spectroscopy : Confirms C=O (1665 cm⁻¹) and C=S (1237 cm⁻¹) stretches.
- ¹H NMR : Aromatic protons (δ 7.25–8.10) and dimethylamino group (δ 2.85) validate structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Acylation | 85 | 99.1 | High regioselectivity |
| Catalytic Alkylation | 90 | 99.5 | Low catalyst loading |
| One-Pot Synthesis | 73 | 98.2 | Reduced purification steps |
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Attack at the α,β-Unsaturated Carbonyl System
The enone system (C1 carbonyl and C2=C3 double bond) is susceptible to nucleophilic additions. Studies on similar α,β-unsaturated ketones reveal:
Key Insight : The electron-withdrawing fluorine at C7 enhances electrophilicity at C1 and C3, favoring nucleophilic attack at these positions .
Reduction of the Nitro Group
The 2-nitrophenylamino group can undergo selective reduction to form an amino derivative:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 2 h | (2E)-2-{[(2-aminophenyl)amino]methylidene}... | 85% | |
| NaBH₄/CuCl₂ | MeOH, 0°C → RT, 4 h | Partial reduction to hydroxylamine derivative | 60% |
Note : Complete reduction to the amine is typically prioritized for further functionalization (e.g., acylation, sulfonation) .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring at C3 and the 2-nitrophenyl group participate in EAS:
Mechanistic Insight : The electron-deficient 2-nitrophenyl group directs incoming electrophiles to meta positions .
Photochemical and Thermal Rearrangements
The conjugated system undergoes photochemical [2+2] cycloadditions and thermal retro-Diels-Alder reactions:
| Condition | Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| UV Light (λ = 254 nm) | Dimerization via [2+2] cycloaddition | Bicyclic dimer | 45% | |
| Heating (150°C, toluene) | Retro-Diels-Alder clea |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H24ClN3O2S
- Molecular Weight : 427.96 g/mol
- Chemical Structure : The compound features a benzo[d]thiazole moiety, a benzoyl group, and a dimethylamino propyl chain, which contribute to its biological activity.
Scientific Research Applications
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of compounds containing the benzo[d]thiazole structure. For instance, derivatives of benzothiazole exhibit significant activity against various bacterial strains, suggesting that N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride may possess similar properties.
- Case Study : A study demonstrated that benzothiazole derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating potential as antimicrobial agents .
-
Anticancer Potential
- The compound's ability to inhibit specific enzymes or receptors involved in cancer progression has been investigated. Benzothiazole derivatives are known for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : A research article highlighted that certain benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .
-
Anti-inflammatory Effects
- Compounds similar to this compound have been studied for their anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in diseases characterized by chronic inflammation.
- Case Study : In vitro assays demonstrated that benzothiazole derivatives significantly reduced pro-inflammatory cytokines in cell cultures, suggesting their potential use in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Molecular Formula : C₁₀H₅ClF₂N₂OS.
- Key Features : Contains a thiazole ring substituted with chlorine and a difluorobenzamide group.
- Biological Relevance : Acts as a PFOR (pyruvate:ferredoxin oxidoreductase) enzyme inhibitor via its amide anion, critical in anaerobic metabolism .
- Structural Differences: Lacks the dimethylamino propyl chain and benzo[d]thiazole system present in the target compound. The chlorine substituent may enhance electrophilicity but reduce solubility compared to the target’s hydrochloride salt.
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride ()
- Molecular Formula : C₂₁H₂₃ClN₄O₂S₂.
- Key Features: Dual benzo[d]thiazole systems with a methoxy substituent and dimethylamino propyl chain.
- Both compounds utilize hydrochloride salts for improved solubility .
Compounds with Dimethylamino Alkyl Chains
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride ()
- Molecular Formula : C₁₅H₂₀ClN₃O₂.
- Key Features: Quinoline core with a 4-hydroxy group and dimethylamino propyl side chain.
- Pharmacokinetic Insights: The tertiary amine in the dimethylamino chain facilitates hydrochloride salt formation, akin to the target compound. However, the quinoline core may target different enzymes (e.g., kinases) compared to benzothiazole-based systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via amide coupling reactions between benzo[d]thiazol-2-amine derivatives and activated benzoyl chloride intermediates. For example, in analogous syntheses (e.g., compound 31 in ), acid and amine precursors are reacted under nitrogen using coupling agents like EDC/HOBt. Key steps include refluxing in anhydrous solvents (e.g., DMF), followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Intermediates are characterized using -NMR (400 MHz, DMSO-) and -NMR (100 MHz) to confirm substitution patterns, alongside HPLC (C18 column, 98–99% purity) .
Q. How is purity and structural integrity validated during synthesis?
- Methodology : Purity is assessed via reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation employs high-resolution mass spectrometry (HRMS, ESI+) to match calculated and observed molecular ions (e.g., m/z 500.2451 [M+H]). For salts like the hydrochloride, elemental analysis (C, H, N, S) is critical to confirm stoichiometry .
Q. What are the standard spectroscopic techniques for characterizing this compound?
- Methodology :
- NMR : -NMR identifies aromatic protons (δ 7.2–8.5 ppm), dimethylamino groups (δ 2.2–2.5 ppm), and propyl chain protons (δ 1.6–3.4 ppm). -NMR confirms carbonyl carbons (δ 165–170 ppm) and benzothiazole carbons (δ 120–150 ppm).
- FTIR : Peaks at 1650–1680 cm (amide C=O) and 1550–1600 cm (benzothiazole C=N) are diagnostic .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the presence of steric hindrance from the dimethylamino propyl group?
- Methodology : Use kinetic studies (e.g., in situ -NMR monitoring) to identify rate-limiting steps. For sterically hindered aminations, microwave-assisted synthesis (e.g., 100°C, 150 W, 30 min) or high-pressure conditions (e.g., 10 bar, THF) can enhance reactivity. Catalytic additives like DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicycloundec-7-ene) improve coupling efficiency .
Q. How are structural contradictions resolved when crystallographic data conflicts with spectroscopic results?
- Methodology : Perform X-ray crystallography (e.g., Bruker D8 Venture diffractometer, Mo Kα radiation) to resolve ambiguous NMR signals. For example, hydrogen bonding patterns (e.g., N–H···N interactions in ) can confirm intramolecular interactions. Discrepancies in aromatic proton assignments are resolved via NOESY (nuclear Overhauser effect spectroscopy) to identify spatial proximities .
Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?
- Methodology : Control counterion stoichiometry via pH titration (target pH 2–3 for HCl salts). Use solvent systems like ethanol/water (4:1) for recrystallization. Monitor ion content via ion chromatography (e.g., Metrohm 882 Compact IC) to ensure consistent Cl levels (theoretical ~7.5% w/w) .
Q. How is the compound’s stability assessed under physiological conditions for in vitro studies?
- Methodology : Conduct forced degradation studies:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C, 24 hr) and analyze via LC-MS for hydrolysis products (e.g., free benzoic acid or benzothiazole fragments).
- Photostability : Expose to UV light (λ = 254 nm, 48 hr) and monitor degradation via HPLC .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of related targets (e.g., PFOR enzyme in ). Validate with molecular dynamics simulations (GROMACS, 100 ns) to assess binding mode stability. QSAR models (e.g., CoMFA) correlate substituent effects (e.g., dimethylamino group) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
